molecular formula C9H8ClNO B142671 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 129075-59-8

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B142671
CAS No.: 129075-59-8
M. Wt: 181.62 g/mol
InChI Key: ZFVBSNKDRBLAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBSNKDRBLAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593188
Record name 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129075-59-8
Record name 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, [2-(2-chloro-phenyl)-ethyl]-carbamic acid ethyl ester (I-12c: 1.4 g, 6.167 mmol) in POCl3 (14 mL) was reacted with P2O5 (1.75 g, 12.334 mmol). The resulting mixture was heated to reflux for 1 hour to afford the crude product. Purification by column chromatography on silica gel (2% methanol in DCM) afforded 100 mg of the product (9% yield).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
9%

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